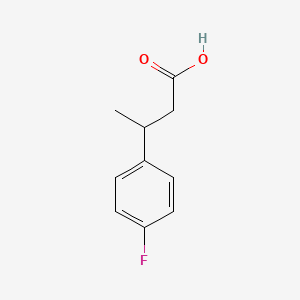

3-(4-Fluorophenyl)butanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWUPQHXIQNHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303242 | |

| Record name | 3-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15954-41-3 | |

| Record name | NSC157482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenyl)butanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a valuable fluorinated building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, analytical characterization, and strategic applications in drug discovery, offering field-proven insights for laboratory and development settings.

This compound (CAS No: 15954-41-3) is a carboxylic acid derivative featuring a butanoic acid backbone substituted at the C3 position with a 4-fluorophenyl group. The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of its utility in drug design. Fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical and pharmacological profile. This single-atom substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa to improve pharmacokinetic properties such as membrane permeability and oral bioavailability. As such, this compound serves as a critical scaffold for creating novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthesis.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 15954-41-3 | [1] |

| Synonyms | 3-(4-Fluorophenyl)butyric acid, Benzenepropanoic acid, 4-fluoro-β-methyl- | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Data not readily available. The related compound 3-(4-fluorophenyl)propionic acid melts at 86-91 °C. | |

| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO); limited solubility in water.[2] | [2] |

| pKa (Predicted) | ~4.30. This prediction is based on the structurally similar Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[3] | [3] |

Synthesis of this compound

A robust and scalable synthesis is crucial for the utility of any chemical building block. A classical and effective route to phenylalkanoic acids involves a two-step sequence: Friedel-Crafts acylation followed by a carbonyl reduction. This approach is highly adaptable for producing this compound.

Caption: A classical two-step synthesis pathway for this compound.

Experimental Protocol: Two-Step Synthesis

Causality: This protocol leverages two powerful, named reactions. The Friedel-Crafts acylation is a reliable method for forming a C-C bond between an aromatic ring and an acyl group, using a Lewis acid catalyst to generate a potent electrophile (acylium ion) from the succinic anhydride.[4][5][6] The subsequent Clemmensen reduction is specifically effective for reducing aryl-alkyl ketones to the corresponding alkanes under acidic conditions, which is compatible with the carboxylic acid moiety.[7][8]

Step 1: Friedel-Crafts Acylation to form 4-(4-Fluorophenyl)-4-oxobutanoic acid

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (to a scrubber), and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

-

Charge Reactor: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a solvent such as nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

-

Reactant Addition: Charge a solution of succinic anhydride (1.0 eq.) and fluorobenzene (1.1 eq.) in the chosen solvent to the dropping funnel.

-

Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will precipitate or be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Clemmensen Reduction to form this compound

-

Prepare Amalgam: Prepare zinc amalgam (Zn(Hg)) by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Reaction: Add the crude 4-(4-fluorophenyl)-4-oxobutanoic acid from Step 1 to the flask. Heat the mixture to reflux with vigorous stirring. The progress of the reduction of the ketone to a methylene group can be monitored by TLC. Additional portions of concentrated HCl may be needed during the reaction.

-

Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The primary sites of reactivity are the carboxylic acid functional group and the aromatic ring. The carboxyl group readily undergoes standard transformations, making it a versatile handle for synthetic elaboration.

Caption: Key derivatization reactions of this compound.

Experimental Protocol: Amide Coupling

Causality: Direct amidation by heating a carboxylic acid and an amine is often inefficient. The use of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) provides a self-validating system for forming a more reactive intermediate. TBTU activates the carboxylate, making it highly susceptible to nucleophilic attack by the amine under mild conditions, leading to high yields and minimizing side reactions.[9]

-

Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1 eq.), and TBTU (1.05 eq.).

-

Solvent & Base: Dissolve the solids in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution.

-

Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or MTBE and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]

-

Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Rigorous analytical control is necessary to ensure the identity and purity of this compound for research and development.

Caption: Standard analytical workflow for compound characterization.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column. A standard method would involve a gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, with UV detection at ~254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Based on the structure and data from the non-fluorinated analog, the expected signals in CDCl₃ would be: a doublet for the methyl group (CH₃) protons, a multiplet for the methine proton (CH), a multiplet for the methylene protons (CH₂), multiplets for the aromatic protons, and a broad singlet for the carboxylic acid proton (COOH).[10][11] The aromatic signals will show splitting patterns consistent with a 1,4-disubstituted ring and coupling to the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for all 10 carbons. The aromatic carbons will show coupling to the fluorine atom (C-F coupling constants), which is a characteristic feature.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent ion for [M-H]⁻ at m/z 181.07, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12][13]

Applications in Drug Discovery and Research

The this compound scaffold is of significant interest due to its relationship to biologically active molecules, particularly those targeting the central nervous system.

-

Scaffold for CNS Agents: The non-fluorinated analogue, 3-phenylbutanoic acid, and especially its amino-derivative, Phenibut (4-amino-3-phenylbutanoic acid), are known to modulate GABAergic neurotransmission.[14] The fluorinated version, 4-amino-3-(4-fluorophenyl)butanoic acid (known as 4-Fluorophenibut or F-Phenibut), is a potent GABA-B receptor agonist.[2][15] This demonstrates that the this compound core is a privileged scaffold for developing modulators of neuronal excitability with potential applications as anxiolytics or nootropics.[2]

-

Antimicrobial Development: Phenyl-substituted amino acid derivatives are being explored as novel antimicrobial agents.[16] The unique structural and electronic properties imparted by the 4-fluoro-substitution can be exploited to develop derivatives that target essential pathways in multidrug-resistant bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: As a readily derivatizable building block, this compound allows for systematic exploration of the chemical space around the core structure. The carboxylic acid can be converted into a wide array of amides, esters, and other functional groups, while the aromatic ring can potentially undergo further substitution, enabling comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

This compound requires careful handling in a laboratory setting due to its potential hazards.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

References

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]

-

PubChem, National Center for Biotechnology Information. 4-Fluorophenibut. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Reiner, J. L., et al. (2022). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Journal of the American Society for Mass Spectrometry, 33(1), 138–146. [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

YouTube. Friedel Craft Acylation with Acid and Anhydride. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

ResearchGate. (PDF) Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. [Link]

-

Chemistry Stack Exchange. Clemmensen reduction of α-, β-keto acids. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. Clemmensen Reduction of Aldehydes & Ketones. [Link]

-

SlidePlayer. CLEMMENSEN REDUCTION. [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride. [Link]

-

ResearchGate. CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

-

ResearchGate. 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178.... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. orgsyn.org [orgsyn.org]

- 10. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 3-PHENYLBUTYRIC ACID(4593-90-2) 1H NMR spectrum [chemicalbook.com]

- 12. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]

- 15. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluorophenyl)butanoic Acid (CAS: 15954-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)butanoic acid (CAS: 15954-41-3), a fluorinated carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes derived from established methodologies for analogous compounds, and state-of-the-art analytical techniques for its characterization and quality control. Furthermore, it explores the compound's potential applications as a key building block in the development of novel therapeutics, supported by an analysis of its structural relationship to biologically active molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction and Chemical Identity

This compound is an organic compound featuring a butanoic acid backbone with a 4-fluorophenyl group attached to the third carbon.[1] The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable moiety in the design of new chemical entities.[1]

CAS Number: 15954-41-3[1]

Synonyms:

-

Benzenepropanoic acid, 4-fluoro-β-methyl-[1]

-

3-(p-Fluorophenyl)butyric acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a white to off-white solid with limited solubility in water but soluble in common organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| SMILES | CC(CC(=O)O)c1ccc(cc1)F | [1] |

| InChI | InChI=1/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | [1] |

Synthesis Methodologies

While a specific, detailed, and validated synthetic protocol for this compound is not extensively documented in readily available scientific literature, a plausible and efficient route can be designed based on established and robust organic reactions for structurally similar compounds. The following proposed synthesis is a logical amalgamation of well-precedented transformations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is the carbon-carbon bond between the phenyl ring and the butanoic acid chain, suggesting a Friedel-Crafts acylation as a key step.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous and well-established chemical transformations. Researchers should optimize conditions as necessary.

Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

This reaction forms the key carbon-carbon bond. The use of a Lewis acid catalyst is crucial for the acylation to proceed.

-

Reaction:

-

Fluorobenzene + Succinic Anhydride → 4-(4-Fluorophenyl)-4-oxobutanoic acid

-

-

Reagents and Solvents:

-

Fluorobenzene (reactant and solvent)

-

Succinic anhydride

-

Aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (optional solvent)

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an excess of fluorobenzene (or an inert solvent like dichloromethane) at 0-5 °C, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Reduction of the Ketone

The keto group in 4-(4-fluorophenyl)-4-oxobutanoic acid is reduced to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic method for this transformation.

-

Reaction:

-

4-(4-Fluorophenyl)-4-oxobutanoic acid → this compound

-

-

Reagents and Solvents:

-

4-(4-Fluorophenyl)-4-oxobutanoic acid

-

Amalgamated zinc (prepared from zinc metal and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene (co-solvent)

-

-

Procedure:

-

Prepare amalgamated zinc by treating mossy zinc with a solution of mercuric chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Heat the mixture to a vigorous reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

-

Sources

A Comprehensive Technical Guide to the Molecular Structure of 3-(4-Fluorophenyl)butanoic Acid

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 3-(4-Fluorophenyl)butanoic acid, a compound of significant interest in medicinal chemistry and drug development. We will explore its core structural features, physicochemical properties, and the strategic implications of its fluorinated phenyl moiety. This document details the multi-faceted spectroscopic techniques required for its unequivocal structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we present validated experimental protocols for its synthesis, purification, and the critical chiral separation of its enantiomers. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction to this compound

Overview and Significance in Medicinal Chemistry

This compound is an organic compound featuring a butanoic acid backbone substituted at the third carbon with a 4-fluorophenyl group.[1] The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter binding affinities to target proteins.[2][3]

The butanoic acid scaffold itself is a well-established pharmacophore, present in various biologically active molecules.[4] Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory or analgesic drugs.[1] Its structure, possessing a chiral center, introduces stereochemical considerations that are paramount in the design of selective and effective pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and integration into synthetic and analytical workflows.

| Property | Value | Reference |

| CAS Number | 15954-41-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][5] |

| Molecular Weight | 182.19 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol); limited solubility in water. | [1][6] |

| Synonyms | Benzenepropanoic Acid, 4-Fluoro-Beta-Methyl- | [1] |

Synthesis and Stereochemistry

A Representative Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach involves the conjugate addition of a Grignard reagent to a suitable α,β-unsaturated ester, followed by hydrolysis. This method provides good control over the formation of the carbon-carbon bond at the β-position relative to the carbonyl group.

The causality behind this choice is rooted in efficiency and control. The 1,4-conjugate addition (Michael addition) of an organometallic reagent to an enoate is a highly reliable method for forming the crucial C-C bond, and the subsequent hydrolysis of the ester is typically a high-yielding and clean transformation.

Caption: Representative synthesis of this compound.

The Critical Role of Chirality at the C3 Position

The carbon atom at the third position (C3) of the butanoic acid chain is bonded to four different groups: a hydrogen atom, a methyl group, the 4-fluorophenyl group, and the -CH₂COOH group. This makes it a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-(4-fluorophenyl)butanoic acid and (S)-3-(4-fluorophenyl)butanoic acid.

In drug development, enantiomers of a chiral compound often exhibit significantly different pharmacological activities, metabolic pathways, and toxicities.[7] One enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, the ability to separate and characterize individual enantiomers is not merely an academic exercise but a regulatory and safety imperative. The synthesis described above produces a racemic mixture (a 1:1 ratio of R and S enantiomers), necessitating a dedicated chiral separation step for pharmacological studies.

Comprehensive Structural Elucidation

The confirmation of the molecular structure of this compound relies on a synergistic combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, a predictable spectrum can be proposed.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) The following are predicted values based on established principles. Actual shifts may vary.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and typically appears as a broad signal due to hydrogen bonding and exchange. |

| Ar-H (ortho to F) | ~7.00 | "Triplet" (dd) | 2H | Aromatic protons coupled to both the adjacent aromatic proton and the fluorine atom. |

| Ar-H (meta to F) | ~7.20 | "Triplet" (dd) | 2H | Aromatic protons coupled to the adjacent aromatic proton and deshielded by the alkyl substituent. |

| C3-H | 3.1 - 3.4 | Sextet | 1H | This methine proton is coupled to the adjacent methylene (2H) and methyl (3H) protons (2+3=5, n+1=6). It is deshielded by the adjacent aromatic ring. |

| C2-H₂ | 2.6 - 2.8 | Doublet | 2H | These methylene protons are adjacent to the C3 methine proton, resulting in a doublet. They are deshielded by the adjacent carboxylic acid group. |

| C4-H₃ | ~1.30 | Doublet | 3H | These methyl protons are adjacent to the C3 methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data: The structure possesses 8 unique carbon environments, leading to 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum (the two pairs of aromatic carbons are distinct due to the fluorine substituent). Key predicted signals include the carboxylic acid carbonyl (~178 ppm), four distinct aromatic carbons (115-165 ppm, showing C-F coupling), the C3 methine carbon (~40 ppm), the C2 methylene carbon (~45 ppm), and the C4 methyl carbon (~21 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | The O-H stretching vibration is exceptionally broad due to intermolecular hydrogen bonding between acid dimers.[8][9] |

| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp | The carbonyl stretch is a very strong and easily identifiable absorption for a carboxylic acid.[8] |

| C-F (Aromatic) | 1250 - 1100 | Strong | Stretching vibration for the carbon-fluorine bond on the aromatic ring. |

| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations for the C-H bonds of the butanoic acid chain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 182, corresponding to the molecular formula C₁₀H₁₁FO₂⁺.[5]

-

Key Fragmentation Pathways: The stability of the resulting fragments dictates the fragmentation pattern. The benzylic position is prone to cleavage.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

The most characteristic fragmentation is the cleavage alpha to the aromatic ring (benzylic cleavage), which would result in a highly stable secondary benzylic carbocation. The fragment corresponding to the 4-fluorophenylmethyl cation at m/z 109 would likely be a prominent peak in the spectrum.

Analytical Protocols for Characterization and Quality Control

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method for assessing the purity of a synthesized batch of this compound.

Objective: To separate the target compound from potential impurities and starting materials.

Methodology:

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: The C18 stationary phase is nonpolar, requiring a polar mobile phase. Acetonitrile is a common organic modifier. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte by suppressing the ionization of the carboxyl group.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (aromatic compounds typically absorb strongly at this wavelength).

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 30% B

-

18-22 min: 30% B (re-equilibration)

-

-

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

-

Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: Chiral Separation of Enantiomers

This protocol outlines a method for separating the (R) and (S) enantiomers using chiral HPLC.

Objective: To resolve the racemic mixture into its individual enantiomers for stereospecific analysis.

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H).

-

Rationale: Polysaccharide-based CSPs are exceptionally versatile and effective for separating a wide range of chiral compounds, including acidic molecules.[10][11] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical grooves of the polysaccharide polymer.

-

-

Mobile Phase Preparation (Normal Phase):

-

A mixture of Hexane and Isopropanol (IPA) with a small amount of an acidic modifier. A typical starting condition would be 90:10 (Hexane:IPA) + 0.1% TFA.

-

Rationale: The acidic modifier (TFA) is crucial for achieving good peak shape and resolution for acidic analytes on polysaccharide CSPs. The ratio of hexane to alcohol is the primary lever for adjusting retention time and resolution.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Mode: Isocratic (the mobile phase composition is held constant).

-

-

Method Optimization: If separation is not achieved, systematically vary the percentage of IPA (e.g., from 5% to 20%) and the type of alcohol modifier (e.g., ethanol). The choice of the specific polysaccharide column (amylose vs. cellulose based) can also dramatically affect selectivity.[7]

-

Data Analysis: The result should be two well-resolved peaks of approximately equal area, corresponding to the (R) and (S) enantiomers.

Conclusion and Future Outlook

The molecular structure of this compound is well-defined by a combination of its butanoic acid core, a strategically placed 4-fluorophenyl substituent, and a critical chiral center at C3. Its identity and purity can be rigorously confirmed through a suite of spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques. The presence of fluorine imparts desirable properties for drug design, enhancing metabolic stability and lipophilicity. The chirality of the molecule necessitates enantioselective synthesis or separation for any meaningful pharmacological investigation. As a versatile chemical intermediate, this compound holds continued promise as a foundational element in the discovery and development of next-generation therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Strategic Advantage of Fluorinated Amino Acids: A Focus on Fmoc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from PubChem website. [Link]

-

AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from AWS website. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

-

Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

-

PubChem. (n.d.). 4-Fluorophenibut. Retrieved from PubChem website. [Link]

-

Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]

-

PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from PubChem website. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website. [Link]

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from the NIST WebBook. [Link]

-

Kciuk, M., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 123. [Link]

-

Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 70(4), 411-446. [Link]

-

ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. Retrieved from ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

Sources

- 1. CAS 15954-41-3: this compound [cymitquimica.com]

- 2. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C10H11FO2 | CID 291915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Fluorophenyl)butanoic Acid: Technical Guide to Synthesis, Characterization, and Application

[1]

Executive Summary & Chemical Identity

3-(4-Fluorophenyl)butanoic acid (CAS: 15954-41-3 ) is a chiral β-aryl carboxylic acid serving as a critical building block in the synthesis of advanced pharmaceutical intermediates.[1] Structurally, it consists of a butyric acid backbone substituted at the C3 position with a 4-fluorophenyl moiety.[1][2][3][4]

While frequently conflated with its 4-amino derivative (the GABA-B agonist 4-Fluorophenibut ), this molecule lacks the terminal amine, rendering it a lipophilic organic acid rather than a zwitterionic amino acid.[1] Its primary utility lies in asymmetric synthesis, where it functions as a precursor for indanones via intramolecular cyclization and as a probe for structure-activity relationship (SAR) studies involving the "profen" class of anti-inflammatory agents and GABA analogs.[1]

Chemical Identity Table[4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 15954-41-3 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 196.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 86–91 °C (Racemic); Enantiomers may vary |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Poorly soluble in water |

| Chirality | Contains one stereocenter at C3; exists as (R) and (S) enantiomers |

Advanced Synthesis: Asymmetric Hydrogenation

For high-value research and drug development, the racemic synthesis (via Reformatsky reaction) is often insufficient due to the biological necessity of single enantiomers.[1] The industry-standard protocol for generating high enantiomeric excess (ee) of this compound is the Asymmetric Hydrogenation of the corresponding β,γ-unsaturated ester .[1]

Mechanistic Pathway (Graphviz)[1]

Caption: Enantioselective synthesis pathway utilizing Rh-catalyzed asymmetric hydrogenation to establish the C3 stereocenter.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-3-(4-fluorophenyl)butanoic acid with >96% ee.

Phase 1: Substrate Preparation (Unsaturated Ester)[1]

-

Reagents: 4-Fluoroacetophenone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate.

-

Stir for 30 min until clear (formation of phosphonate carbanion).

-

Add 4-fluoroacetophenone slowly.[1] Allow to warm to RT and reflux for 12 hours.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1] Dry over MgSO₄.[1][5]

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1) to isolate Ethyl 3-(4-fluorophenyl)but-2-enoate (mixture of E/Z isomers).[1]

-

Phase 2: Asymmetric Hydrogenation

Note: The choice of ligand determines the absolute configuration.[1] (R)-BINAP typically yields the (S)-product for this substrate class.

-

Catalyst Preparation:

-

In a glovebox or under Ar, mix [Rh(NBD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%) in degassed dichloromethane (DCM). Stir for 10 min to form the active orange catalyst complex.

-

-

Hydrogenation:

-

Validation:

Phase 3: Hydrolysis to the Acid[1]

-

Reagents: Hydrogenated ester, LiOH (3.0 eq), THF/Water (3:1).

-

Procedure:

-

Dissolve the ester in THF/Water. Add LiOH.

-

Stir at RT for 4 hours.

-

Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

-

Isolation: Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Crystallization: Recrystallize from Hexane/EtOAc to obtain pure (S)-3-(4-fluorophenyl)butanoic acid .[1]

-

Pharmacological & Structural Relevance[2][8]

This compound vs. 4-Fluorophenibut

It is imperative to distinguish the target acid from its amino-derivative.[1] The absence of the nitrogen atom drastically alters the pharmacological profile.[1]

| Feature | This compound | 4-Fluorophenibut (Drug) |

| Structure | Ar-CH(CH₃)-CH₂-COOH | Ar-CH(CH₂NH₂)-CH₂-COOH |

| C4 Substituent | Methyl (-CH₃) | Aminomethyl (-CH₂NH₂) |

| Physiology | Lipophilic Acid (Profen-like) | Zwitterionic Amino Acid |

| Target | COX enzymes (potential), Metabolic intermediate | GABA-B Agonist |

| BBB Permeability | High (Passive diffusion) | Moderate (Requires transporters) |

SAR Implications[2]

-

Loss of GABA Activity: The GABA-B receptor requires a zwitterionic headgroup (amine + carboxylic acid) separated by a specific distance.[1] this compound lacks the amine, abolishing affinity for the GABA-B orthosteric site.

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) of the phenyl ring, significantly increasing the half-life compared to the non-fluorinated analog (3-phenylbutanoic acid).[1]

-

Chiral Precursor Utility: This acid is the direct precursor for the synthesis of Indanones via intramolecular Friedel-Crafts acylation (using Polyphosphoric acid).[1] These indanones are scaffolds for Donepezil analogs (Alzheimer's research).[1]

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

Key Diagnostic: The methyl group appears as a distinct doublet at ~1.30 ppm.[1] The methylene protons (α-position) appear as two doublets of doublets (dd) due to the adjacent chiral center.

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Negative Mode (ESI-)[1]

-

Molecular Ion: [M-H]⁻ = 195.08 m/z[1]

-

Fragmentation: Loss of CO₂ (M-44) is common in MS/MS.[1]

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (90 :[1] 10) with 0.1% Trifluoroacetic acid (TFA).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm and 254 nm.[1]

-

Retention Times:

-

(R)-Enantiomer: ~8.5 min[1]

-

(S)-Enantiomer: ~10.2 min (Confirm with authentic standards).

-

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1][5] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[5]

- Note: This reference details the Rh-catalyzed hydrogenation protocol for the bromo-analog, which is chemically identical to the fluoro-analog protocol described above.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291915, this compound. Retrieved February 3, 2026.

-

Sato, K., et al. (2006).[1][6] Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: Reformatsky-Honda Reaction. Organic Syntheses, 83, 177.[6] [1]

- Provides context on the Reformatsky routes for fluorinated substr

-

Vogt, H., et al. (2010).[1] Chemoenzymatic synthesis of β-aryl-γ-amino acids. Organic & Biomolecular Chemistry.

- Discusses the conversion of aryl-butanoic acid deriv

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 15954-41-3: this compound [cymitquimica.com]

- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 4. venogen.com [venogen.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 4-Fluorophenibut (β-(4-Fluorophenyl)-GABA)

The following technical guide provides an in-depth analysis of 4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid), the specific GABA analogue derived from the 3-(4-fluorophenyl)butanoic acid scaffold.

Structure-Activity Relationships, Synthesis, and Pharmacodynamics

Executive Summary & Structural Definition

This compound serves as the lipophilic carbon backbone for the potent GABA analogue 4-Fluorophenibut (also known as F-Phenibut or Fluorobut). While the user query specifies the butanoic acid core, the pharmacological activity as a GABA mimetic requires the presence of a γ-amine group. Therefore, this guide focuses on 4-amino-3-(4-fluorophenyl)butanoic acid .

This compound represents a halogenated derivative of Phenibut (β-phenyl-GABA) and a structural analogue of Baclofen (β-(4-chlorophenyl)-GABA). The addition of a fluorine atom at the para position of the phenyl ring significantly alters the compound's electronic and lipophilic profile, resulting in a binding affinity for the GABA-B receptor that is approximately 60-fold higher than Phenibut and comparable to Baclofen in specific in vitro assays.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid |

| Common Names | 4-Fluorophenibut, F-Phenibut, Fluorobut |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molar Mass | 197.21 g/mol |

| CAS Number | 52237-19-1 |

| Core Scaffold | 3-substituted GABA (γ-aminobutyric acid) |

| Key Substituent | Fluorine at para (4-) position of phenyl ring |

Chemical Synthesis: The Modified Perekalin Protocol

The synthesis of 4-Fluorophenibut typically follows the Perekalin method , a scalable industrial route used for Phenibut and Baclofen. This pathway utilizes a Knoevenagel condensation followed by a Hoffmann rearrangement to install the amine.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of 4-Fluorophenibut via the Glutaric Anhydride route.

Detailed Methodology

Step 1: Knoevenagel Condensation & Michael Addition

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq), Piperidine (cat).

-

Protocol: Reactants are refluxed in ethanol. The initial condensation is followed by a Michael addition of a second equivalent of acetoacetate.

-

Mechanism: Formation of a bis-ketoester intermediate.

Step 2: Hydrolysis and Decarboxylation

-

Reagents: 30% NaOH (aq), followed by HCl.

-

Protocol: The bis-ketoester is boiled in NaOH solution. Acidification precipitates 3-(4-fluorophenyl)glutaric acid .

-

Checkpoint: Verify melting point of the dicarboxylic acid intermediate.

Step 3: Anhydride Formation

-

Reagents: Acetic anhydride.

-

Protocol: Reflux the glutaric acid derivative in acetic anhydride to close the ring, forming 3-(4-fluorophenyl)glutaric anhydride .

Step 4: Ammonolysis

-

Reagents: Ammonium hydroxide (NH₄OH).

-

Protocol: Treat the anhydride with aqueous ammonia. The ring opens to form the monoamide (carbamoyl acid).

Step 5: Hoffmann Rearrangement (Critical Step)

-

Reagents: Sodium Hypochlorite (NaOCl), NaOH.

-

Protocol: The monoamide is treated with alkaline hypochlorite at 0°C, then heated to 60-70°C. The amide carbonyl is excised, rearranging the group into a primary amine.

-

Purification: The product is isolated as the hydrochloride salt via recrystallization from isopropyl alcohol/water.

Pharmacodynamics: Receptor Affinity & Mechanism[7]

4-Fluorophenibut acts primarily as a GABA-B receptor agonist .[1][2] The fluorine substitution enhances binding affinity compared to the non-halogenated parent (Phenibut) due to the high electronegativity and lipophilicity of the fluorine atom, which likely strengthens the interaction with the receptor's hydrophobic pocket.

Comparative Potency Data (In Vitro)

Based on patch-clamp recordings from mouse cerebellar Purkinje cells (Irie et al., 2020), the potency order for outward current density (EC₅₀) is:

| Compound | EC₅₀ (μM) | Relative Potency (vs Phenibut) |

| Baclofen | 6.0 | ~227x |

| 4-Fluorophenibut | 23.3 | ~58x |

| Phenibut | 1362.0 | 1x |

Mechanism of Action Diagram

Figure 2: Signal transduction pathway for 4-Fluorophenibut at the GABA-B synapse.[3]

Key Physiological Effects:

-

GABA-B Agonism: Activation of G-protein coupled receptors leads to the opening of G-protein coupled inwardly-rectifying potassium channels (GIRK), causing hyperpolarization and reduced neuronal excitability.

-

VDCC Inhibition: Like Phenibut and Gabapentin, 4-Fluorophenibut likely possesses affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs), contributing to anxiolytic and analgesic effects, though specific Ki data for this target is less established than for GABA-B.[4]

Pharmacokinetics (ADME)

-

Absorption: Rapid oral absorption. The fluorine atom increases lipophilicity (LogP), potentially facilitating faster blood-brain barrier (BBB) penetration compared to Phenibut.

-

Metabolism: Para-fluorination generally blocks metabolic oxidation at that position (a common site for P450 attack on phenyl rings). This may result in a longer half-life compared to Phenibut (5.3 hours), though experimental validation is required.

-

Excretion: Likely excreted unchanged in urine, similar to Baclofen and Phenibut.

Safety & Toxicology Profile

Warning: The significantly higher potency of 4-Fluorophenibut compared to Phenibut presents a heightened risk of overdose and dependence.

-

Therapeutic Index: Narrower than Phenibut.

-

Overdose Symptoms: Profound sedation, bradycardia, hypotension, respiratory depression, and paradoxical agitation.

-

Tolerance: Rapid downregulation of GABA-B receptors occurs with chronic use, leading to severe withdrawal syndromes (insomnia, anxiety, tremors, psychosis) upon abrupt cessation.

Experimental Protocol: Radioligand Binding Assay

To validate affinity in a lab setting:

-

Tissue Preparation: Rat cerebral cortex synaptic membranes.

-

Radioligand: [³H]-CGP54626 (Selective GABA-B antagonist).

-

Displacement: Incubate membranes with radioligand and varying concentrations of 4-Fluorophenibut (1 nM - 100 μM).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

References

-

Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020).[1] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[5][6][1][7] European Journal of Pharmacology, 884, 173437.[6][1][7] Link

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[2] CNS Drug Reviews, 7(4), 471-481. Link

-

Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. Link

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous synthetic methodology). Organic Syntheses, 95, 328-344.[8] Link

-

PubChem. (2023). 4-Fluorophenibut Compound Summary. National Library of Medicine.[3] Link

Sources

- 1. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]

- 5. reddit.com [reddit.com]

- 6. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalajmpcp.com [journalajmpcp.com]

- 8. orgsyn.org [orgsyn.org]

3-(4-Fluorophenyl)butanoic acid mechanism of action

Technical Monograph: Mechanism of Action & Pharmacology of 3-(4-Fluorophenyl)butanoic Acid Derivatives

Executive Summary & Nomenclature Clarification

Target Entity: This guide primarily addresses 4-Amino-3-(4-fluorophenyl)butanoic acid (commonly known as Fluorophenibut or F-Phenibut ).[1][2][3]

Critical Distinction:

-

Strict Chemical Definition: this compound (CAS 15954-41-3) refers to the des-amino carboxylic acid precursor.[2] This molecule serves primarily as a synthetic intermediate and lacks the profound GABAergic activity of its amino-acid analog.[2]

-

Pharmacological Context: In drug development and research chemical contexts, the term is frequently used as a shorthand for the active amine-bearing drug, Fluorophenibut (CAS 52237-19-1).[2]

Mechanism Overview: Fluorophenibut acts as a potent, selective agonist of the GABA-B receptor , a G-protein-coupled receptor (GPCR).[2] The introduction of a fluorine atom at the para-position of the phenyl ring significantly alters the pharmacokinetics and binding affinity compared to its parent compound, Phenibut (4-amino-3-phenylbutanoic acid), resulting in higher potency and modified lipophilicity.[2]

Chemical Identity & Physicochemical Properties

The structural modification—fluorination—is a classic medicinal chemistry strategy to block metabolic labile sites and modulate lipophilicity (LogP).

| Property | Fluorophenibut (The Drug) | Phenibut (Parent) | Baclofen (Reference) |

| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | 4-Amino-3-phenylbutanoic acid | 4-Amino-3-(4-chlorophenyl)butanoic acid |

| CAS Number | 52237-19-1 | 1078-21-3 | 1134-47-0 |

| Molecular Formula | C10H12FNO2 | C10H13NO2 | C10H12ClNO2 |

| Primary Target | GABA-B Receptor | GABA-B / α2δ-VDCC | GABA-B Receptor |

| Est.[2][4][5] Potency (Rel.) | High (~5-10x Phenibut) | Moderate | Very High |

| Lipophilicity | Enhanced (C-F bond) | Baseline | Moderate (C-Cl bond) |

Mechanism of Action (MoA)

Primary Pathway: GABA-B Receptor Agonism

Fluorophenibut functions as an orthosteric agonist at the GABA-B receptor, an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits.[2]

Signal Transduction Cascade:

-

Binding: The molecule binds to the "Venus flytrap" domain of the GABA-B1 subunit.

-

Activation: This induces a conformational change in the GABA-B2 subunit, activating the associated Gαi/o protein.[2]

-

Effector Modulation:

-

Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels, decreasing Protein Kinase A (PKA) activity.[6]

-

Activation of GIRK Channels: The Gβγ subunit complex directly opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing K+ efflux and neuronal hyperpolarization (IPSP).[2]

-

Inhibition of VDCCs: The Gβγ subunit inhibits Voltage-Dependent Calcium Channels (N-type and P/Q-type), reducing presynaptic neurotransmitter release (Glutamate, Substance P).[2]

-

Secondary Pathway: α2δ Subunit Interaction

Like its parent Phenibut and the gabapentinoids, Fluorophenibut retains affinity for the α2δ-1 subunit of voltage-gated calcium channels.[2] However, the para-fluorine substitution shifts the selectivity profile, making the GABA-B agonism the dominant driver of its pharmacological effects compared to Phenibut, which has a more balanced (mixed) profile.[2]

Visualization of Signaling Pathway

Figure 1: Signal transduction pathway of Fluorophenibut at the GABA-B receptor synapse.[2]

Structure-Activity Relationship (SAR)

The potency of 3-phenylbutanoic acid derivatives is strictly governed by the substituent at the para-position of the phenyl ring.

-

Electronic Effects: The electronegativity of the substituent correlates with GABA-B binding affinity.

-

H (Phenibut): Moderate affinity (IC50 > 10 µM).

-

F (Fluorophenibut): High affinity (IC50 ~ 1.7 µM).

-

Cl (Baclofen): Very High affinity (IC50 ~ 0.1 µM).

Note: While Chlorine is more potent, the Fluorine analog offers a unique pharmacokinetic profile due to the high metabolic stability of the C-F bond and altered blood-brain barrier (BBB) penetration.

-

-

Steric Effects: The 4-position substituent must fit into a hydrophobic pocket within the receptor binding site.[2] Fluorine (Van der Waals radius ~1.47 Å) is a bioisostere of Hydrogen (~1.2 Å) but with altered electronics, allowing it to mimic the parent compound sterically while enhancing binding interaction energies.

Figure 2: Comparative potency hierarchy based on para-substitution of the phenyl ring.

Experimental Synthesis Protocol (Reference)

For researchers synthesizing the compound from the acid precursor (this compound), the standard workflow involves a Curtius Rearrangement or a Nitromethane Addition route.[2] Below is the Nitromethane Route , which is preferred for preserving the carbon chain length suitable for GABA analogs.

Reagents: 4-Fluorobenzaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH).[2]

Step-by-Step Workflow:

-

Henry Reaction (Condensation):

-

Michael Addition:

-

React the nitrostyrene with diethyl malonate (or similar active methylene) followed by hydrolysis/decarboxylation to form the butyric acid skeleton.

-

Alternative: Use the specific precursor This compound if available, and perform C-H amination (less common).[2]

-

-

Reduction (Critical Step):

Validation Check:

-

H-NMR: Look for the disappearance of nitro/alkene protons and appearance of amine protons (~8.0 ppm broad singlet in DMSO-d6) and the characteristic multiplets for the propyl chain.

-

Melting Point: Distinct from Phenibut (approx 194°C) and Baclofen.

References

-

Lapin, I. (2001).[2] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2][4][9] CNS Drug Reviews, 7(4), 471-481.[2] Link

-

Bowery, N. G., et al. (2002).[2] "International Union of Pharmacology.[2] XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264.[2] Link

-

Froestl, W. (2010).[2] "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62.[2] Link

-

Irie, T., et al. (2020).[2][5][10] "F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells."[2][10] European Journal of Pharmacology, 884, 173437.[2][5][10] Link

-

PubChem Database. "4-Amino-3-(4-fluorophenyl)butanoic acid (Compound CID: 103611)."[2][3] National Center for Biotechnology Information.[2] Link

Sources

- 1. venogen.com [venogen.com]

- 2. echemi.com [echemi.com]

- 3. venogen.com [venogen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 7. venogen.com [venogen.com]

- 8. venogen.com [venogen.com]

- 9. researchgate.net [researchgate.net]

- 10. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]

An In-depth Technical Guide to Fluorinated Butanoic Acids in Medicinal Chemistry

Introduction: The Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations in a molecule's behavior.[3] Judicious placement of fluorine can influence a compound's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to its biological target.[1][4][5] Consequently, a significant portion of pharmaceuticals currently on the market contain at least one fluorine atom.[5]

This guide focuses on a specific and increasingly important class of fluorinated building blocks: fluorinated butanoic acids. These four-carbon carboxylic acids, strategically modified with one or more fluorine atoms, are versatile scaffolds in drug discovery. They serve as key intermediates in the synthesis of complex pharmaceuticals and as pharmacologically active agents in their own right. We will explore their synthesis, physicochemical properties, and diverse applications in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The Physicochemical Impact of Fluorinating Butanoic Acid

The substitution of hydrogen with fluorine on the butanoic acid backbone leads to predictable and exploitable changes in its chemical properties. These alterations are fundamental to the improved pharmacological profiles of many fluorinated drugs.

Enhanced Acidity

One of the most significant effects of fluorination is the increase in the acidity of the carboxylic acid group.[6] Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion (the conjugate base) formed upon deprotonation.[7][8] This stabilization shifts the equilibrium towards dissociation, resulting in a lower pKa value and a stronger acid.

The position of the fluorine atom is critical; the closer it is to the carboxyl group, the more pronounced the inductive effect and the greater the increase in acidity.[7][9][10]

| Compound | Structure | pKa |

| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82[6][11] |

| 4-Fluorobutanoic Acid | FCH₂CH₂CH₂COOH | ~4.5[7] |

| 3-Fluorobutanoic Acid | CH₃CHFCH₂COOH | 4.05[7] |

| 2-Fluorobutanoic Acid | CH₃CH₂CHFCOOH | 2.86[7] |

Table 1: Comparison of pKa values for butanoic acid and its monofluorinated analogs.

This enhanced acidity can have significant implications for a drug's solubility, absorption, and interaction with its biological target.

Modulation of Lipophilicity

The effect of fluorination on lipophilicity is more nuanced. While highly fluorinated alkyl chains are lipophobic, the substitution of a single hydrogen atom with fluorine can either increase or decrease lipophilicity depending on the molecular context. Generally, replacing a C-H bond with a C-F bond on an aliphatic chain can subtly increase lipophilicity. This property is crucial for a drug's ability to cross cell membranes and reach its site of action.

Synthesis of Fluorinated Butanoic Acids: A Practical Approach

The synthesis of fluorinated butanoic acids can be achieved through various methods. A common and versatile approach is the malonic ester synthesis, which allows for the construction of the carbon skeleton with subsequent introduction of the fluorine atom.[1][12][13]

Experimental Protocol: Synthesis of 4-Fluorobutanoic Acid via Malonic Ester Synthesis

This protocol outlines a two-step synthesis of 4-fluorobutanoic acid starting from diethyl malonate and 1-bromo-2-fluoroethane.

Step 1: Alkylation of Diethyl Malonate

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 1-bromo-2-fluoroethane (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-fluoroethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: To the crude diethyl 2-(2-fluoroethyl)malonate, add a 10% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.

-

Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 2-3 hours to effect decarboxylation.

-

Extraction: Cool the solution and extract the 4-fluorobutanoic acid with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.

Caption: Synthetic workflow for 4-fluorobutanoic acid.

Analytical Characterization of Fluorinated Butanoic Acids

Accurate and reliable analytical methods are crucial for the characterization and quantification of fluorinated butanoic acids in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Experimental Protocol: Quantitative Analysis by GC-FID

This protocol is suitable for the analysis of volatile short-chain fatty acids, including their fluorinated analogs, in biological samples.[9][14][15]

1. Sample Preparation (from aqueous matrix)

-

Acidification: To 1 mL of the aqueous sample, add a strong acid (e.g., 50% HCl or phosphoric acid) to adjust the pH to < 3.0. This ensures the carboxylic acids are in their protonated, more volatile form.

-

Internal Standard Spiking: Add a known amount of an internal standard (e.g., 2-ethylbutyric acid) to the sample.

-

Extraction: Add 2 mL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) and vortex vigorously for 2-3 minutes.

-

Phase Separation: Centrifuge the sample at >12,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the organic supernatant to a clean vial for GC analysis.

2. GC-FID Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Detector Temperature: 280°C.

3. Data Analysis

-

Identify the peaks corresponding to the fluorinated butanoic acids and the internal standard based on their retention times, as determined from the analysis of standard solutions.

-

Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.

Caption: GC-FID analytical workflow.

Applications of Fluorinated Butanoic Acids in Medicinal Chemistry

Fluorinated butanoic acids and their derivatives have found diverse applications in medicinal chemistry, acting as enzyme inhibitors, neurotransmitter analogs, and chemical chaperones.

Case Study 1: Fluorinated GABA Analogs for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[16] Analogs of GABA are used to treat a variety of neurological conditions, including epilepsy and neuropathic pain.[17][18] Fluorination of the GABA backbone can improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and modulate its interaction with GABA-metabolizing enzymes like GABA aminotransferase (GABA-T).[14][19]

For instance, β-polyfluoroalkyl-GABAs have been synthesized as bioisosteres of pregabalin, a widely used anticonvulsant.[14] These fluorinated analogs have demonstrated the ability to modulate GABA uptake in rat brain nerve terminals, suggesting their potential as novel therapeutic agents for neurological disorders.[14]

Caption: Modulation of GABAergic neurotransmission.

Case Study 2: Phenylbutyrate and its Analogs as Histone Deacetylase (HDAC) Inhibitors and Chemical Chaperones

4-Phenylbutyric acid (PBA), a close structural analog of butanoic acid, and its salt, sodium phenylbutyrate, are approved for the treatment of urea cycle disorders.[20][21] Beyond this primary indication, PBA has garnered significant interest for its multifaceted mechanism of action, which includes acting as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[22][20][23]

As an HDAC inhibitor, PBA promotes the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[23][24] This has prompted its investigation as an anti-cancer agent.[24][25] As a chemical chaperone, PBA can help to stabilize misfolded proteins and alleviate endoplasmic reticulum (ER) stress, a pathological feature of many diseases, including cystic fibrosis and neurodegenerative disorders.[5][7][22][26][27]

Fluorination of the phenylbutyrate scaffold is an active area of research aimed at enhancing its potency and selectivity as an HDAC inhibitor.[3][26][28][29][30] For example, fluorinated benzohydroxamate-based HDAC inhibitors have shown increased selectivity for specific HDAC isoforms.[18]

| Drug/Analog | Mechanism of Action | Therapeutic Area |

| Sodium Phenylbutyrate | Ammonia Scavenger, HDAC Inhibitor, Chemical Chaperone | Urea Cycle Disorders, Cancer (investigational), Cystic Fibrosis (investigational)[5][7][20][27] |